molecular formula C15H13N3O3S B2491589 1-(2-Cyanophenyl)-3-(4-methylphenyl)sulfonylurea CAS No. 35608-28-7

1-(2-Cyanophenyl)-3-(4-methylphenyl)sulfonylurea

Cat. No. B2491589
CAS RN: 35608-28-7
M. Wt: 315.35
InChI Key: KYTVJAPQGCMSCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonylurea derivatives, including compounds similar to 1-(2-Cyanophenyl)-3-(4-methylphenyl)sulfonylurea, often involves multi-step chemical reactions that require precise control over reaction conditions to ensure the desired selectivity and yield. Techniques such as the reaction of cyanomethylene compounds with sulfonyl chlorides under basic conditions can be employed to construct the sulfonylurea framework efficiently. One example includes the efficient synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles, demonstrating the versatility of using sulfonyl compounds as key intermediates in organic synthesis (Jin et al., 2011).

Molecular Structure Analysis

The molecular structure of sulfonylurea compounds is crucial for their reactivity and potential applications. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy play a vital role in determining the molecular geometry, confirming the presence of the sulfonylurea moiety, and understanding the electronic environment of the molecule. Studies on similar sulfonyl-containing compounds have elucidated the importance of structural characterization in understanding the compound's reactivity and potential applications (Sarojini et al., 2013).

Chemical Reactions and Properties

Sulfonylureas participate in various chemical reactions, demonstrating a range of reactivities due to their functional groups. They can undergo cycloaddition reactions, serve as intermediates in the synthesis of heterocycles, and partake in electrophile-induced cyclization reactions. For example, the cycloaddition reactions of sulfonyl compounds with arynes have been explored for the stereoselective synthesis of cyclic sulfoximines, showcasing the chemical versatility of the sulfonylurea group (Ye et al., 2014).

Scientific Research Applications

Enantioselective Synthesis

A study by Tucker and Chesterson (1988) explored the resolution of a nonsteroidal antiandrogen closely related to the sulfonylurea structure, focusing on its enantiomeric separation and absolute configuration determination. This indicates potential applications in developing enantioselective synthesis methods for similar compounds (Tucker & Chesterson, 1988).

Protective Role in β-Cell Apoptosis

Kim et al. (2012) investigated the protective effects of Exendin-4 against sulfonylurea-induced β-cell apoptosis, highlighting the implications for diabetes treatment and the understanding of β-cell loss due to sulfonylurea treatment (Kim et al., 2012).

Mitochondrial Dysfunction and Cell Death Inhibition

A study by Lee et al. (2005) found that sulfonylurea glibenclamide could inhibit cell death and mitochondrial dysfunction, indicating potential therapeutic applications in conditions involving mitochondrial permeability and oxidative stress (Lee et al., 2005).

ATP-modulated K+ Channel Activity

Research by Schmid-Antomarchi et al. (1987) demonstrated the influence of sulfonylureas on ATP-modulated K+ channels in insulin-secreting cells, providing insights into the molecular mechanisms of diabetes drug action (Schmid-Antomarchi et al., 1987).

Coordination and Rearrangement in Metal Complexes

Bermejo et al. (2000) explored the coordination and rearrangement of compounds with a similar sulfonylurea structure in metal complexes, contributing to the understanding of metal-ligand interactions in coordination chemistry (Bermejo et al., 2000).

Insulin Secretion Stimulation

Proks et al. (2002) studied the mechanism by which sulfonylureas stimulate insulin secretion in pancreatic beta-cells, contributing to a better understanding of their role in diabetes management (Proks et al., 2002).

Epac2 Targeting by Sulfonylurea Drugs

Zhang et al. (2009) identified that sulfonylurea drugs directly interact with the cAMP sensor Epac2, broadening our understanding of the molecular pathways influenced by these drugs in diabetes treatment (Zhang et al., 2009).

Mechanism of Action

While the specific mechanism of action for “1-(2-Cyanophenyl)-3-(4-methylphenyl)sulfonylurea” is not known, sulfonylureas as a class are known to act as insulin secretagogues. They bind to the ATP-sensitive potassium channels on pancreatic beta cells, leading to insulin release .

properties

IUPAC Name

1-(2-cyanophenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-11-6-8-13(9-7-11)22(20,21)18-15(19)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTVJAPQGCMSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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